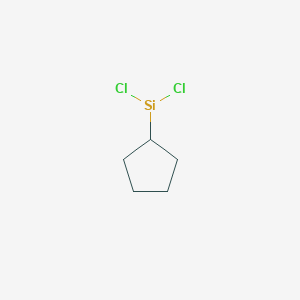
CID 11401005
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(cyclopentyl)silane: is an organosilicon compound with the chemical formula C5H9Cl2Si It is a derivative of silane, where two chlorine atoms and a cyclopentyl group are attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Chlorination: Dichloro(cyclopentyl)silane can be synthesized by the direct chlorination of cyclopentylsilane. This involves reacting cyclopentylsilane with chlorine gas under controlled conditions to replace hydrogen atoms with chlorine atoms.
Hydrosilylation: Another method involves the hydrosilylation of cyclopentene with dichlorosilane in the presence of a platinum or rhodium catalyst.
Industrial Production Methods: Industrial production of dichloro(cyclopentyl)silane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain high-purity dichloro(cyclopentyl)silane.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Dichloro(cyclopentyl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols. These reactions typically occur under mild conditions and produce various organosilicon compounds.
Hydrolysis: In the presence of water or moisture, dichloro(cyclopentyl)silane hydrolyzes to form silanols and hydrochloric acid. This reaction is exothermic and can be catalyzed by acids or bases.
Condensation: The silanols formed from hydrolysis can further condense to form siloxanes, which are important in the production of silicone materials.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols
Catalysts: Platinum, rhodium, acids, bases
Conditions: Elevated temperatures, controlled moisture levels
Major Products:
- Organosilicon compounds (from substitution)
- Silanols and hydrochloric acid (from hydrolysis)
- Siloxanes (from condensation)
Aplicaciones Científicas De Investigación
Chemistry: Dichloro(cyclopentyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which improve the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, dichloro(cyclopentyl)silane derivatives are explored for their potential use in drug delivery systems and as biocompatible materials. Their ability to form stable bonds with biological molecules makes them valuable in biomedical applications.
Industry: In the industrial sector, dichloro(cyclopentyl)silane is used in the production of silicone rubbers, resins, and coatings. It is also utilized in surface modification processes to enhance the properties of materials such as plastics and metals .
Mecanismo De Acción
The mechanism of action of dichloro(cyclopentyl)silane involves its reactivity with nucleophiles and its ability to undergo hydrolysis and condensation reactions. The silicon atom in dichloro(cyclopentyl)silane is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various organosilicon compounds and siloxanes, which are essential in many applications .
Comparación Con Compuestos Similares
Dichlorosilane (SiH2Cl2): A simpler silane compound with two chlorine atoms and two hydrogen atoms attached to silicon.
Cyclopentylsilane (C5H9SiH3): A silane compound with a cyclopentyl group and three hydrogen atoms attached to silicon.
Dichlorodiphenylsilane (C12H10Cl2Si): A silane compound with two chlorine atoms and two phenyl groups attached to silicon.
Uniqueness: Dichloro(cyclopentyl)silane is unique due to the presence of both chlorine atoms and a cyclopentyl group attached to the silicon atom. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.
Propiedades
Fórmula molecular |
C5H9Cl2Si |
|---|---|
Peso molecular |
168.11 g/mol |
InChI |
InChI=1S/C5H9Cl2Si/c6-8(7)5-3-1-2-4-5/h5H,1-4H2 |
Clave InChI |
SRZLXAJXHXBJPM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)[Si](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


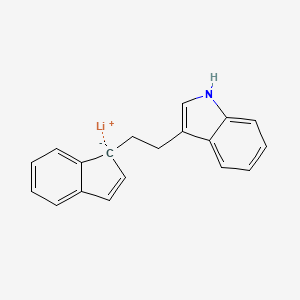

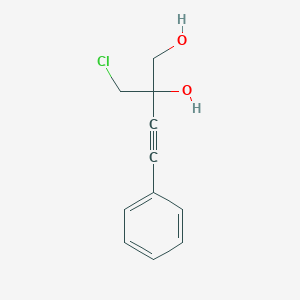
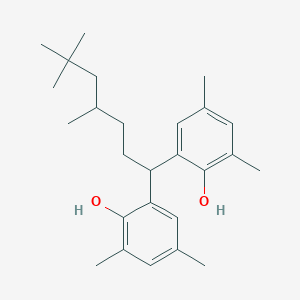
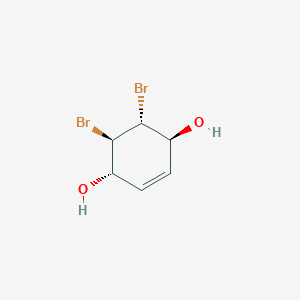
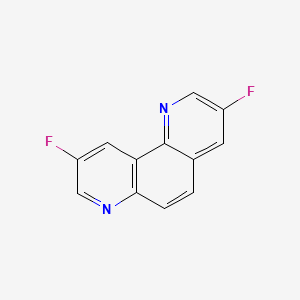
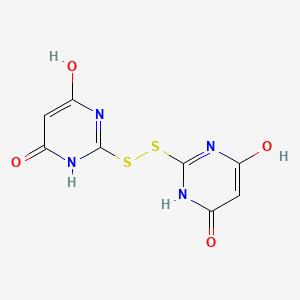
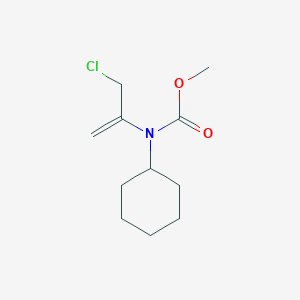
![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
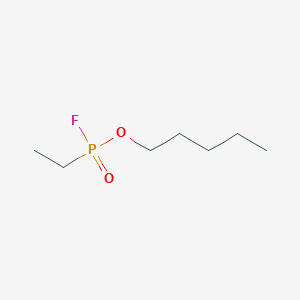
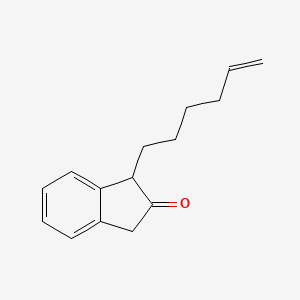
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
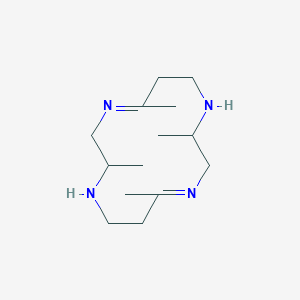
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
